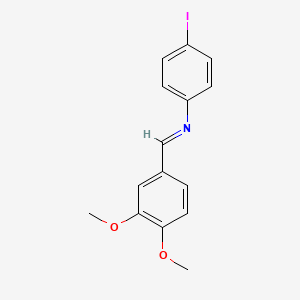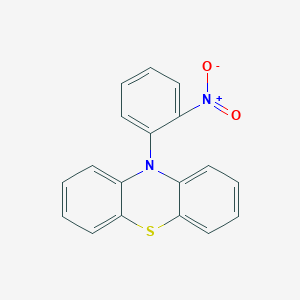
10-(2-Nitrophenyl)phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(2-Nitrophenyl)phenothiazine is a chemical compound with the molecular formula C18H12N2O2S. It belongs to the phenothiazine family, which is known for its diverse applications in various fields such as medicine, chemistry, and industry. Phenothiazines are characterized by their tricyclic structure, which includes nitrogen and sulfur heteroatoms. The presence of a nitrophenyl group at the 10th position of the phenothiazine ring imparts unique chemical and physical properties to this compound .
Méthodes De Préparation
The synthesis of 10-(2-Nitrophenyl)phenothiazine typically involves the reaction of phenothiazine with 2-nitrobenzene under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic aromatic substitution, resulting in the formation of the desired product .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-efficiency. The choice of reagents, solvents, and reaction conditions can be adjusted to maximize yield and purity.
Analyse Des Réactions Chimiques
10-(2-Nitrophenyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenothiazine ring, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
10-(2-Nitrophenyl)phenothiazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives are known for their use as antipsychotic drugs. While this compound itself may not be used directly, its derivatives could have therapeutic potential.
Mécanisme D'action
The mechanism of action of 10-(2-Nitrophenyl)phenothiazine and its derivatives involves interactions with various molecular targets and pathways. For example, phenothiazine derivatives are known to interact with dopamine receptors in the brain, which is the basis for their antipsychotic effects. Additionally, the compound can inhibit enzymes such as calmodulin and protein kinase C, leading to diverse biological activities .
Comparaison Avec Des Composés Similaires
10-(2-Nitrophenyl)phenothiazine can be compared with other phenothiazine derivatives such as:
- 10-Methylphenothiazine
- 10-Phenylphenothiazine
- 2-Chlorophenothiazine
These compounds share the core phenothiazine structure but differ in their substituents, which can significantly affect their chemical and physical properties. The presence of the nitrophenyl group in this compound makes it unique, particularly in terms of its electronic properties and potential reactivity .
Propriétés
Numéro CAS |
91732-91-1 |
|---|---|
Formule moléculaire |
C18H12N2O2S |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
10-(2-nitrophenyl)phenothiazine |
InChI |
InChI=1S/C18H12N2O2S/c21-20(22)14-8-2-1-7-13(14)19-15-9-3-5-11-17(15)23-18-12-6-4-10-16(18)19/h1-12H |
Clé InChI |
PWDUKZKGUJPUHA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N2C3=CC=CC=C3SC4=CC=CC=C42)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-chlorobenzyl)oxy]-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B15076005.png)
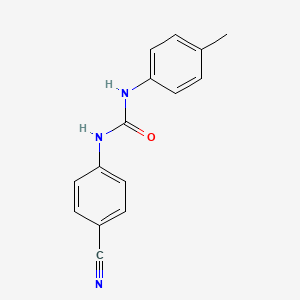
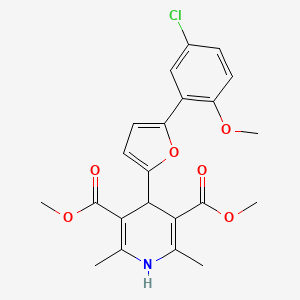
![2-[(Methylsulfonyl)amino]phenyl methanesulfonate](/img/structure/B15076030.png)


![N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B15076055.png)
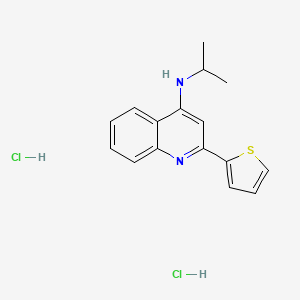
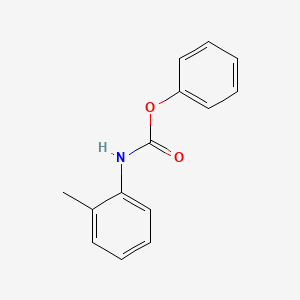

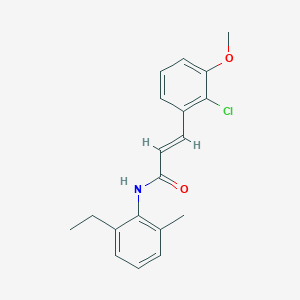
![5-Methyl-9-nitro-11-oxo-5,11-dihydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B15076096.png)
